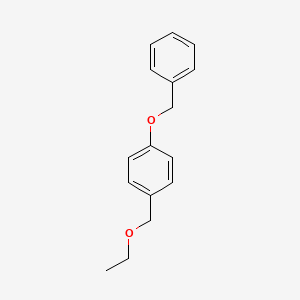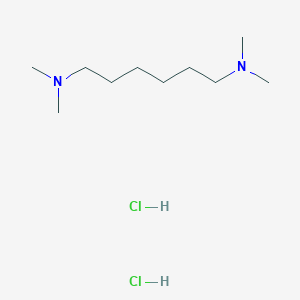
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride is a chemical compound with the molecular formula C10H24N2.2[HCl]. It is known for its use in various chemical and industrial applications due to its unique properties. This compound is a derivative of hexanediamine, where the nitrogen atoms are substituted with methyl groups, resulting in a highly reactive and versatile chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride can be synthesized through several methods. One common method involves the reaction of adipodinitrile with dimethylamine or the reaction of 1,6-hexanediamine with formaldehyde . Another method includes the addition of dry dimethylamine gas to dry tetrahydrofuran (THF) followed by the addition of dibromoalkane and subsequent reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is highly reactive in substitution reactions due to the presence of methyl groups on the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like THF, chloroform, and others .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells. This application leverages its ability to provide cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability.
Biology: The compound’s reactivity makes it useful in various biochemical assays and experiments.
Mecanismo De Acción
The mechanism of action of N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride involves its ability to react with various electrophiles and nucleophiles. The presence of methyl groups on the nitrogen atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: This compound is similar in structure but lacks the dihydrochloride component.
1,6-Bis(dimethylamino)hexane: Another similar compound with comparable reactivity and applications.
Uniqueness
N1,N1,N6,N6-Tetramethylhexane-1,6-diamine dihydrochloride is unique due to its enhanced reactivity and versatility in various chemical reactions. The presence of the dihydrochloride component adds to its stability and makes it suitable for specific industrial applications.
Propiedades
Fórmula molecular |
C10H26Cl2N2 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
N,N,N',N'-tetramethylhexane-1,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H24N2.2ClH/c1-11(2)9-7-5-6-8-10-12(3)4;;/h5-10H2,1-4H3;2*1H |
Clave InChI |
FCDQIFDSDFRTJL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





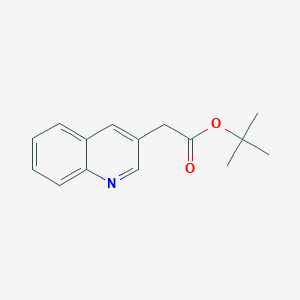
![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
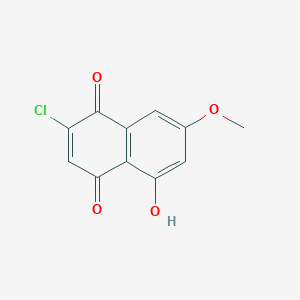
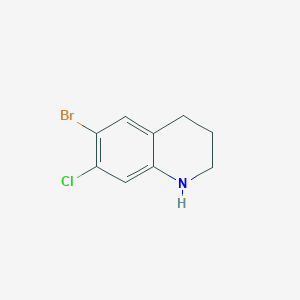
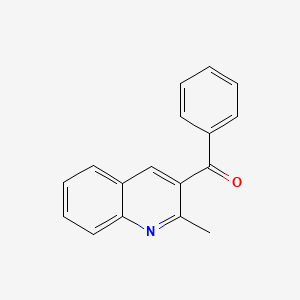
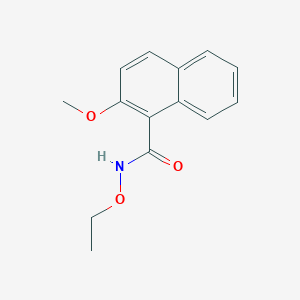
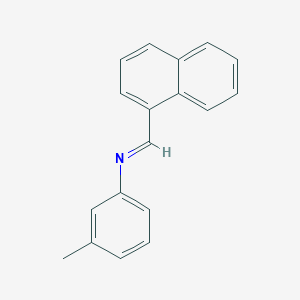
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)

